2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl
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Overview
Description
2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, phosphino groups, and dimethoxy groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The introduction of the phosphino groups is achieved through a series of substitution reactions, often using reagents such as phosphine chlorides and trifluoromethylated aromatic compounds. The dimethoxy groups are introduced via methylation reactions, while the dimethylamino group is incorporated through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphino groups to phosphines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes, including the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets and pathways. The phosphino groups can coordinate with metal centers, forming stable complexes that catalyze various chemical reactions. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, while the dimethoxy and dimethylamino groups contribute to its overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[Bis(3,5-dimethylphenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl
- 2-[Bis(3,5-difluorophenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl
- 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2’,6’-diethylamino-1,1’-biphenyl
Uniqueness
The uniqueness of 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl lies in its combination of trifluoromethyl, phosphino, dimethoxy, and dimethylamino groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications, offering advantages such as enhanced stability, reactivity, and versatility compared to similar compounds.
Properties
IUPAC Name |
2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-3,6-dimethoxyphenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29F12N2O2P/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46/h7-17H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBSKAKCDMMHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29F12N2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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